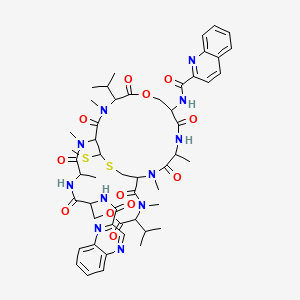
4,4'-Dipyridyl disulfide
Descripción general
Descripción
El disulfuro de 4,4'-dipiridilo es un compuesto orgánico caracterizado por la presencia de dos anillos de piridina unidos por un enlace disulfuro. Aparece como un sólido cristalino incoloro y es estable en condiciones normales. Este compuesto es soluble en disolventes orgánicos como etanol, dimetilsulfóxido y diclorometano, pero es insoluble en agua .
Mecanismo De Acción
El mecanismo de acción del disulfuro de 4,4'-dipiridilo implica la escisión del enlace disulfuro mediante nucleófilos, lo que lleva a la formación de 4-mercaptopiridina. Esta reacción es significativa en los procesos de intercambio tiol-disulfuro, que son cruciales en varios sistemas biológicos y químicos . El compuesto también puede interactuar con las enzimas citocromo P450, afectando su actividad .
Análisis Bioquímico
Biochemical Properties
4,4’-Dipyridyl disulfide functions as an electron acceptor in thiol-disulfide exchange reactions. It interacts with several enzymes and proteins, including thioredoxin, superoxide dismutase, and glutathione reductase . These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative stress. The compound’s thiol-specific oxidant properties make it a valuable tool for studying redox biology and protein thiol modifications.
Cellular Effects
4,4’-Dipyridyl disulfide has profound effects on various cell types and cellular processes. It is highly toxic to yeasts, impairing growth at low micromolar concentrations . The compound induces oxidative stress by increasing the disulfide form of glutathione (GSSG) and altering the glutathione redox potential in the cytosol . In mammalian cells, 4,4’-Dipyridyl disulfide can cause ion release from membrane receptors, neuronal apoptosis, and displacement of bound zinc from the Keap1 sensor .
Molecular Mechanism
The molecular mechanism of 4,4’-Dipyridyl disulfide involves thiol-disulfide exchange reactions. The compound reacts with thiol groups, leading to the formation of disulfide bonds and the release of 4-mercaptopyridine . This reaction shifts the absorption maximum from 324 nm (disulfide) to 285 nm (anion) at pH 9 . The thiol-specific oxidant properties of 4,4’-Dipyridyl disulfide make it a potent inducer of oxidative stress and a valuable tool for studying redox biology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dipyridyl disulfide can change over time. The compound is stable under refrigerated conditions (0-10°C) and should be stored under inert gas to prevent degradation . Long-term exposure to 4,4’-Dipyridyl disulfide can lead to sustained oxidative stress and alterations in cellular redox balance . The compound’s stability and reactivity make it suitable for various in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4,4’-Dipyridyl disulfide vary with different dosages in animal models. At low doses, the compound can induce oxidative stress and alter cellular redox balance . At high doses, it can cause toxic effects, including cell death and tissue damage . The threshold effects and toxicity of 4,4’-Dipyridyl disulfide highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
4,4’-Dipyridyl disulfide is involved in metabolic pathways related to thiol-disulfide exchange reactions. It interacts with enzymes such as glutathione reductase and thioredoxin, which play crucial roles in maintaining cellular redox balance . The compound’s thiol-specific oxidant properties make it a valuable tool for studying metabolic flux and redox biology.
Transport and Distribution
Within cells and tissues, 4,4’-Dipyridyl disulfide is transported and distributed through interactions with transporters and binding proteins. The compound’s membrane-permeable properties allow it to enter cells and participate in thiol-disulfide exchange reactions . Its distribution within cells can affect its localization and accumulation, influencing its biochemical effects.
Subcellular Localization
4,4’-Dipyridyl disulfide is localized in various subcellular compartments, including the cytoplasm and nucleus . Its thiol-specific oxidant properties enable it to interact with thiol-containing proteins and enzymes in these compartments. The compound’s subcellular localization can influence its activity and function, making it a valuable tool for studying redox biology and protein thiol modifications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de disulfuro de 4,4'-dipiridilo típicamente implica la dimerización oxidativa de la 4-tiopiridina. El proceso se puede resumir de la siguiente manera:
- Disolver 4-tiopiridina en un disolvente orgánico como metanol o etanol.
- Añadir un agente oxidante como disulfuro de carbono o sulfuro de sodio.
- La mezcla de reacción se agita, lo que lleva a la formación de cristales de disulfuro de 4,4'-dipiridilo.
- El producto se separa y purifica mediante métodos de cristalización o extracción .
Métodos de producción industrial: La producción industrial de disulfuro de 4,4'-dipiridilo sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar la producción manteniendo la consistencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones: El disulfuro de 4,4'-dipiridilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El enlace disulfuro se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: La reducción del enlace disulfuro produce 4-tiopiridina.
Sustitución: El enlace disulfuro se puede escindir mediante nucleófilos, lo que lleva a la formación de 4-mercaptopiridina.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Agentes reductores como el ditiotreitol o el borohidruro de sodio.
Sustitución: Compuestos que contienen tiol u otros nucleófilos.
Productos principales:
Oxidación: Sulfoxidos o sulfonas.
Reducción: 4-tiopiridina.
Sustitución: 4-Mercaptopiridina.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
El disulfuro de 4,4'-dipiridilo es único debido a su enlace disulfuro y la presencia de anillos de piridina. Los compuestos similares incluyen:
Disulfuro de 2,2'-dipiridilo: Estructura similar pero con anillos de piridina en la posición 2.
4,4'-Dipiridilo: Carece del enlace disulfuro y se utiliza como ligando en química de coordinación.
4,4'-Ditiodipiridina: Otro nombre para el disulfuro de 4,4'-dipiridilo.
La singularidad del disulfuro de 4,4'-dipiridilo radica en su capacidad para sufrir reacciones de intercambio tiol-disulfuro, lo que lo hace valioso en la investigación química y biológica.
Propiedades
IUPAC Name |
4-(pyridin-4-yldisulfanyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBAPGWWRFVTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SSC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181045 | |
| Record name | 4,4'-Dipyridyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'-Dipyridyl disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19975 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2645-22-9 | |
| Record name | 4,4′-Dithiodipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2645-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dipyridyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aldrithiol-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dipyridyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dithiodipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIPYRIDYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI4LXL5JH8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)
![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)







